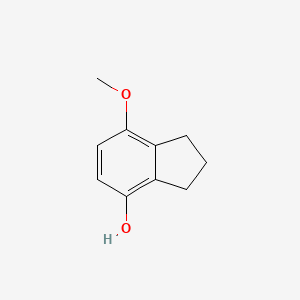

7-methoxy-2,3-dihydro-1H-inden-4-ol

Übersicht

Beschreibung

7-methoxy-2,3-dihydro-1H-inden-4-ol is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the 7th position and a hydroxyl group at the 4th position makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,3-dihydro-1H-inden-4-ol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indanone derivatives.

Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Reduction: The carbonyl group in the indanone is reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Cyclization: The final step involves cyclization to form the indene structure, which can be facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 4 is susceptible to oxidation, forming a ketone derivative. This transformation is critical for generating intermediates used in medicinal chemistry and materials science.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation of -OH to ketone | KMnO₄ in acidic or aqueous conditions | 7-Methoxy-2,3-dihydro-1H-inden-4-one | High selectivity for ketone formation |

| CrO₃ in acetic acid | Same as above | Requires controlled temperature |

Mechanistic Insight :

The oxidation proceeds via deprotonation of the hydroxyl group followed by electron transfer, resulting in the formation of a carbonyl group. Chromium-based oxidants exhibit higher efficiency compared to other agents.

Substitution Reactions

The hydroxyl and methoxy groups enable nucleophilic and electrophilic substitutions, though methoxy groups are generally less reactive under standard conditions.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Methoxy group demethylation | BBr₃ in CH₂Cl₂ at -78°C | 7-Hydroxy-2,3-dihydro-1H-inden-4-ol | Yields phenolic derivatives |

| Hydroxyl group substitution | SOCl₂ followed by NaN₃ | 4-Azido-7-methoxy-2,3-dihydro-1H-indene | Requires anhydrous conditions |

Key Observations :

-

Demethylation of the methoxy group using boron tribromide is stereospecific and yields phenolic compounds.

-

Hydroxyl-to-azide substitution proceeds via intermediate chlorination, enabling click chemistry applications.

Functionalization via Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS at positions activated by electron-donating groups.

Regioselectivity :

Bromination favors position 5 due to electronic activation by the methoxy group, while nitration is less efficient due to steric hindrance from the dihydroindene framework .

Cyclization and Ring-Opening Reactions

The bicyclic structure participates in ring-modifying reactions under specific conditions.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acid-catalyzed dehydration | H₂SO₄ at 80°C | 7-Methoxy-1H-inden-4-ol | Forms aromatic indene derivative |

| Ring hydrogenation | H₂/Pd-C in ethanol | 7-Methoxy-indan-4-ol | Full saturation of dihydro ring |

Applications :

Dehydration generates planar aromatic systems for materials science, while hydrogenation produces saturated analogs for

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Methoxy-2,3-dihydro-1H-inden-4-ol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create more complex organic molecules. The compound can participate in:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The compound can be reduced to yield fully saturated derivatives.

- Substitution Reactions : The methoxy group can be replaced with other functional groups, facilitating the synthesis of diverse chemical entities.

Biology

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.

- Anticancer Activities : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit tumor growth through specific molecular interactions .

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : Its unique functional groups may enhance interactions with biological targets, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and infections .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for its use in various formulations and processes within the chemical manufacturing sector.

Wirkmechanismus

The mechanism of action of 7-methoxy-2,3-dihydro-1H-inden-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-dihydro-1H-inden-4-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

7-methoxy-1H-indene: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.

4-hydroxy-2,3-dihydro-1H-indene: Similar structure but without the methoxy group, affecting its overall properties.

Uniqueness

The presence of both methoxy and hydroxyl groups in 7-methoxy-2,3-dihydro-1H-inden-4-ol makes it unique, providing a balance of hydrophilic and hydrophobic properties. This dual functionality can enhance its versatility in various chemical and biological applications.

Biologische Aktivität

7-Methoxy-2,3-dihydro-1H-inden-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bicyclic indene structure with both methoxy and hydroxyl functional groups. These groups enhance its solubility and interaction with biological targets, contributing to its unique biological activity profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The compound's mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.3 |

The mechanism involves the modulation of cell cycle progression and induction of oxidative stress in tumor cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, affecting their activity.

- Receptor Modulation : The methoxy group enhances hydrophobic interactions with receptor sites, potentially influencing signaling pathways.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated a significant reduction in biofilm formation and bacterial viability compared to standard antibiotics like ciprofloxacin .

Anticancer Study

Another study focused on the compound's effects on ovarian cancer cell lines. It was found that treatment with this compound led to a dose-dependent decrease in cell viability, with accompanying increases in apoptotic markers .

Eigenschaften

IUPAC Name |

7-methoxy-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYRQNYFMUEYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609064 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-04-8 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-7-methoxy-1H-inden-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.